molecular formula C8H6BrF3N2O B12962922 2-Amino-5-bromo-3-(trifluoromethyl)benzamide

2-Amino-5-bromo-3-(trifluoromethyl)benzamide

Cat. No.: B12962922
M. Wt: 283.04 g/mol
InChI Key: USWQGDXXGZCIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-3-(trifluoromethyl)benzamide (CAS: 1352341-87-7) is a benzamide derivative of significant interest in medicinal chemistry and early-stage pharmacological research, with a molecular weight of 283.04 g/mol and the molecular formula C₈H₆BrF₃N₂O . Its structure features a benzamide core strategically substituted with an amino group at the 2-position, a bromo group at the 5-position, and a highly electron-withdrawing trifluoromethyl group at the 3-position . The strong inductive effect of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which can improve cell membrane permeability in biological assays . This unique combination of substituents creates a rigid molecular scaffold with potential for diverse research applications . The compound serves as a versatile building block in organic synthesis. The bromo substituent is a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon- and nitrogen-based fragments . Concurrently, the electron-deficient aromatic system and the benzamide moiety make it a candidate for exploring enzyme inhibition and investigating protein-ligand interactions . Research on analogous benzamide derivatives has shown promise in the induction of apoptosis, a key mechanism for anti-cancer agents, highlighting the potential research value of this structural class . One study on related 2-amino-1,4-naphthoquinone-benzamide hybrids found that such compounds could significantly increase the percentage of cells in the sub-G1 phase (apoptotic cells) and demonstrated potent cytotoxic activity against cancer cell lines, suggesting that the benzamide pharmacophore is a valuable scaffold for developing apoptosis inducers . This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary use, nor is it intended for diagnostic applications. All information provided is for informational purposes only. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

2-amino-5-bromo-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6BrF3N2O/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H2,14,15)

InChI Key

USWQGDXXGZCIFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino and bromine groups may also contribute to its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents (Positions) Molecular Weight Key Biological Findings Source
2-Amino-5-bromo-3-(trifluoromethyl)benzamide -NH₂ (2), -Br (5), -CF₃ (3) 323.13 g/mol High lipophilicity; potential kinase inhibition* N/A
(S)-N-(2-bromo-6-chlorophenyl)-...benzamide (13y) -Br (2), -Cl (6), -CF₃, -OCH₂CF₃ 582.73 g/mol Anti-inflammatory activity; reduced metabolic stability due to bulky substituents
(S)-5-Chloro-2-hydroxy-N-...benzamide (1) -Cl (5), -OH (2), -CF₃ 440.81 g/mol Potent anti-MRSA activity (MIC = 1.56 µg/mL)
4-Chloro-3-(trifluoromethyl)aniline -Cl (4), -CF₃ (3), -NH₂ (1) 195.57 g/mol Intermediate in agrochemical synthesis
3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide -Br (3), -Cl (2), -CF₃ (5) 378.57 g/mol Unreported bioactivity; structural isomer of target compound

Notes:

  • The bromine at position 5 may contribute to halogen-bonding interactions in enzyme active sites.
  • Compound 13y : Despite sharing a bromine and -CF₃ group, the addition of a fluoro-ether side chain reduces metabolic stability, limiting its therapeutic utility .
  • Compound 1 : Demonstrates the critical role of -CF₃ in antistaphylococcal activity, as removal of this group in analogs led to >8-fold loss in potency against MRSA .
  • Compound in : Structural isomerism (bromine at position 3 vs. 5) may alter steric interactions, though biological data are lacking.

Impact of Substituent Position and Halogen Type

  • Halogen Effects : Bromine at position 5 (target compound) vs. chlorine in 4-Chloro-3-(trifluoromethyl)aniline : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine.
  • -CF₃ Positioning: The -CF₃ group at position 3 (target) vs.

Structure-Activity Relationships (SAR)

  • Critical Moieties : The -CF₃ group is indispensable for antimicrobial activity, as shown in , where its removal abolished anti-MRSA effects .
  • Amino Group: The amino group at position 2 in the target compound is absent in most analogs, suggesting a unique role in target engagement (e.g., kinase or protease inhibition).
  • Chain Elongation: highlights that elongation of side chains (e.g., adding amino acids) reduces activity, emphasizing the need for compact substituents .

Research Tools and Methodologies

  • UCSF Chimera : For visualizing binding modes of the target compound in enzyme pockets .
  • AutoDock Vina : To predict binding affinity differences between the target and its analogs .
  • Mercury CSD : For analyzing crystallographic data and intermolecular interactions in solid-state structures .

Biological Activity

2-Amino-5-bromo-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide is C8H7BrF3N2O. The compound features:

  • An amino group at the second position,
  • A bromo group at the fifth position,
  • A trifluoromethyl group at the third position of the benzamide ring.

These functional groups contribute to its unique reactivity and biological properties, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that 2-Amino-5-bromo-3-(trifluoromethyl)benzamide exhibits significant potential as an enzyme inhibitor. Its structural features enhance its interaction with various biological targets. For instance, compounds with similar structures have been explored for their anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential in these areas .

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies suggest that 2-Amino-5-bromo-3-(trifluoromethyl)benzamide could inhibit specific enzymes effectively, although detailed mechanisms remain to be elucidated. The presence of bromine and trifluoromethyl groups is thought to enhance binding affinity to target enzymes.
  • Antiparasitic Activity : Related compounds have shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For example, modifications in similar benzamide compounds led to enhanced potency against this parasite, indicating that structural variations can significantly impact biological activity .
  • Pharmacological Potential : The unique combination of functional groups in 2-Amino-5-bromo-3-(trifluoromethyl)benzamide may enhance its effectiveness as a pharmaceutical agent. Ongoing research aims to explore its potential applications in treating various diseases, including cancer and infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
2-Amino-4-bromo-3,5,6-trifluoro-benzamideC7H4BrF3N2OContains multiple trifluoro groups
2-Amino-4-(trifluoromethyl)benzoic acidC8H6F3NLacks bromine but retains trifluoromethyl
3-Amino-5-(trifluoromethyl)benzoic acidC8H6F3NSimilar structure with different positioning
2-Amino-3-(trifluoromethyl)benzoic acidC8H6F3NDifferent substitution pattern

The uniqueness of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide lies in its combination of both bromine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Future Directions and Research Needs

While preliminary findings are promising, further research is necessary to:

  • Elucidate the exact mechanisms by which 2-Amino-5-bromo-3-(trifluoromethyl)benzamide interacts with biological targets.
  • Conduct extensive pharmacokinetic studies to assess its bioavailability and therapeutic efficacy in vivo.
  • Explore potential side effects and toxicity profiles associated with this compound.

Q & A

Q. How can researchers design a robust synthetic route for 2-Amino-5-bromo-3-(trifluoromethyl)benzamide?

A practical approach involves multi-step functionalization of a benzamide scaffold. For instance:

  • Bromination : Introduce the bromo group at the 5-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
  • Trifluoromethylation : Utilize Umemoto’s reagent or copper-mediated cross-coupling to install the CF₃ group at the 3-position, ensuring regioselectivity .
  • Amidation : Protect the amine group during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
    Validate each intermediate using LC-MS and ¹H/¹³C NMR to confirm regioisomeric purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.